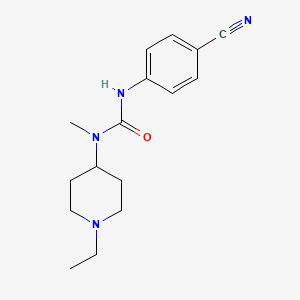
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone, also known as PHCK, is a synthetic compound that has been extensively studied for its potential use in scientific research. PHCK is a ketone derivative of hydroxychloroquine, an antimalarial drug. PHCK has been shown to have various biochemical and physiological effects, making it a promising compound for research in the fields of pharmacology and toxicology.
Wirkmechanismus
The exact mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in various cellular processes. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the production of cytokines, which are involved in inflammation. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to modulate the activity of certain immune cells, such as T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to have various biochemical and physiological effects, making it a promising compound for research in the fields of pharmacology and toxicology. However, one limitation of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone. One potential area of research is its use in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone could be studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Further research is also needed to fully understand the mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with pyrrolidine and a reducing agent such as sodium borohydride. This reaction results in the formation of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have antimalarial properties and has been studied for its potential use in treating autoimmune diseases such as lupus and rheumatoid arthritis. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-10(14)9(7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAUJIDSUOTARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)









![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)